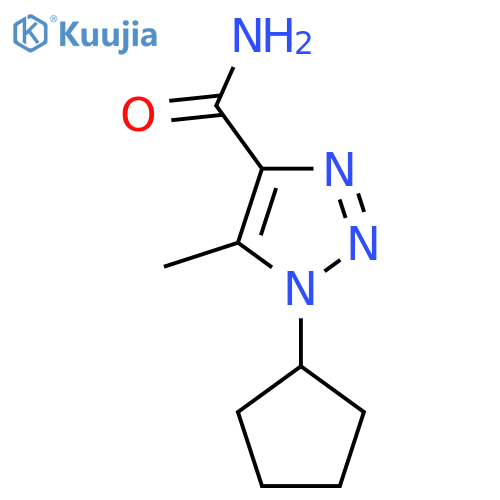

Cas no 2172221-15-5 (1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide)

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

- EN300-1593691

- 2172221-15-5

-

- インチ: 1S/C9H14N4O/c1-6-8(9(10)14)11-12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,10,14)

- InChIKey: RUHIBACUCOTNPP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(C)N(C2CCCC2)N=N1)N

計算された属性

- せいみつぶんしりょう: 194.11676108g/mol

- どういたいしつりょう: 194.11676108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593691-5.0g |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 5g |

$3520.0 | 2023-06-04 | ||

| Enamine | EN300-1593691-100mg |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 100mg |

$1068.0 | 2023-09-23 | ||

| Enamine | EN300-1593691-500mg |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 500mg |

$1165.0 | 2023-09-23 | ||

| Enamine | EN300-1593691-250mg |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 250mg |

$1117.0 | 2023-09-23 | ||

| Enamine | EN300-1593691-10.0g |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 10g |

$5221.0 | 2023-06-04 | ||

| Enamine | EN300-1593691-50mg |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 50mg |

$1020.0 | 2023-09-23 | ||

| Enamine | EN300-1593691-0.05g |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 0.05g |

$1020.0 | 2023-06-04 | ||

| Enamine | EN300-1593691-0.1g |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 0.1g |

$1068.0 | 2023-06-04 | ||

| Enamine | EN300-1593691-0.5g |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 0.5g |

$1165.0 | 2023-06-04 | ||

| Enamine | EN300-1593691-1.0g |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172221-15-5 | 1g |

$1214.0 | 2023-06-04 |

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Comprehensive Overview of 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172221-15-5)

1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, with the CAS number 2172221-15-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule belongs to the triazole carboxamide family, a class known for its diverse biological activities and applications in drug discovery. The compound's unique structure, featuring a cyclopentyl group and a methyl-substituted triazole ring, makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the demand for triazole derivatives has surged due to their potential in addressing global health challenges, such as antimicrobial resistance and chronic diseases. Researchers are particularly interested in 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide for its possible role in modulating enzyme activity or protein-protein interactions. Its carboxamide moiety is a critical pharmacophore, often associated with enhanced solubility and bioavailability, which are key factors in modern drug design.

The synthesis of CAS 2172221-15-5 typically involves multi-step organic reactions, including cyclization and amidation processes. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods align with the growing trend of quality-by-design (QbD) in pharmaceutical development, ensuring reproducibility and safety in industrial applications.

From an industrial perspective, 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is often discussed in the context of green chemistry and sustainable manufacturing. Companies are increasingly adopting catalytic methods and solvent-free reactions to produce such compounds, reducing environmental impact while maintaining cost-efficiency. This aligns with the United Nations' Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).

In the realm of computational chemistry, molecular docking studies have predicted that this compound may exhibit affinity for certain biological targets, sparking interest in virtual screening pipelines. Such in silico approaches are revolutionizing early-stage drug discovery by accelerating lead optimization processes. The integration of artificial intelligence (AI) in compound analysis further enhances predictive modeling for 2172221-15-5 and similar molecules.

While not yet widely commercialized, 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide represents an exciting area of innovation. Its potential applications span from crop protection formulations to central nervous system (CNS) therapeutics, reflecting the versatility of heterocyclic compounds. As research progresses, this molecule may contribute to breakthroughs in personalized medicine and targeted therapies, addressing unmet medical needs.

For researchers seeking reliable data on CAS 2172221-15-5, reputable sources like Reaxys and SciFinder provide detailed physicochemical properties and synthetic protocols. The compound's logP value, hydrogen bond donors/acceptors, and molecular weight (220.27 g/mol) are frequently searched parameters, underscoring the importance of such metrics in ADMET profiling.

In conclusion, 1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide exemplifies the intersection of structural complexity and biological relevance in contemporary chemical research. As scientific inquiries into triazole-based scaffolds continue to expand, this compound may emerge as a valuable tool for both academic and industrial laboratories worldwide.

2172221-15-5 (1-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 2640975-47-7(9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine)

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)

- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)

- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)

- 2694734-57-9(Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride)

- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

- 9004-34-6(Cellulose)

- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)

- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)

- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))